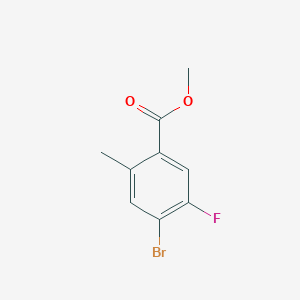

Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-5-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHVZAULIHMOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719187 | |

| Record name | Methyl 4-bromo-5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352889-89-4 | |

| Record name | Methyl 4-bromo-5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-Bromo-5-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-Bromo-5-fluoro-2-methylbenzoate, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, synthesis methodologies, safety protocols, and its critical role as a versatile intermediate in the development of novel therapeutics. This document is intended to be a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Core Compound Identification and Properties

Chemical Identity:

Methyl 4-Bromo-5-fluoro-2-methylbenzoate is a substituted aromatic ester. Its structure features a benzene ring with five substituents: a methyl ester group (-COOCH₃), a bromine atom, a fluorine atom, and a methyl group (-CH₃). The precise arrangement of these groups dictates its reactivity and utility in complex molecule synthesis.

CAS Number: 1352889-89-4[1][2]

Molecular Structure:

Figure 1: Chemical Structure of Methyl 4-Bromo-5-fluoro-2-methylbenzoate.

Physicochemical Properties:

A summary of the key physical and chemical properties of Methyl 4-Bromo-5-fluoro-2-methylbenzoate is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| CAS Number | 1352889-89-4 | [1][2] |

| Molecular Formula | C₉H₈BrFO₂ | [1][3][4] |

| Molecular Weight | 247.06 g/mol | [1][3][4] |

| Physical Form | Liquid or Solid/Semi-solid | [4] |

| Boiling Point (Predicted) | 281.0 ± 40.0 °C | [4] |

| Density (Predicted) | 1.506 ± 0.06 g/cm³ | [4] |

| LogP | 2.68320 | [3][4] |

| Purity | Typically ≥96% |

Synthesis and Mechanistic Insights

The synthesis of Methyl 4-Bromo-5-fluoro-2-methylbenzoate typically involves the esterification of the corresponding carboxylic acid, 4-Bromo-5-fluoro-2-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, and several methods can be employed, with the choice often depending on the scale of the reaction and the desired purity.

General Synthetic Workflow:

Figure 2: General workflow for the synthesis of Methyl 4-Bromo-5-fluoro-2-methylbenzoate.

Detailed Experimental Protocol (Fischer Esterification):

This protocol describes a standard laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-5-fluoro-2-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq). The large excess of methanol serves as both a reactant and the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum conversion.

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate. This step is crucial to remove the acid catalyst and any unreacted carboxylic acid. The endpoint of neutralization is indicated by the cessation of CO₂ evolution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the ester. The choice of solvent is dictated by the solubility of the product and its immiscibility with water.

-

Purification: The combined organic layers are then washed with brine to remove any remaining water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield the final, high-purity Methyl 4-Bromo-5-fluoro-2-methylbenzoate.

Applications in Drug Discovery and Development

Methyl 4-Bromo-5-fluoro-2-methylbenzoate is a highly valuable building block in the synthesis of complex pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

The bromine atom is particularly significant as it allows for the introduction of various functionalities through cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These reactions are fundamental in constructing the carbon skeleton of many drug molecules. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound.

Illustrative Synthetic Application:

While specific proprietary synthetic routes are often not disclosed, the general utility of this class of compounds can be illustrated in the synthesis of kinase inhibitors or other targeted therapies where a substituted aromatic core is required.

Figure 3: Role of Methyl 4-Bromo-5-fluoro-2-methylbenzoate in a hypothetical drug synthesis pathway.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-Bromo-5-fluoro-2-methylbenzoate.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[5]

Spectroscopic Data for Characterization

While a comprehensive set of publicly available spectra for this specific compound is limited, typical spectroscopic data for similar substituted benzoates can provide an indication of the expected signals. Researchers should acquire their own analytical data for definitive characterization.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the aromatic methyl protons (around 2.5 ppm), and distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbon of the ester (around 165-170 ppm), the methyl carbons, and the aromatic carbons, with the carbon atoms attached to bromine and fluorine showing characteristic shifts.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester (around 1720-1740 cm⁻¹), C-O stretching bands, and bands corresponding to the aromatic C-H and C=C bonds.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (247.06 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity peaks for M and M+2).

Conclusion

Methyl 4-Bromo-5-fluoro-2-methylbenzoate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development.

References

- ChemScene. (n.d.). 1564624-36-7 | Methyl 5-bromo-4-fluoro-2-methylbenzoate.

- Oakwood Chemical. (n.d.). Methyl 4-Bromo-5-fluoro-2-methylbenzoate.

- Fluoromart. (n.d.). 1352889-89-4 | Methyl 4-bromo-5-fluoro-2-methylbenzoate.

- Sigma-Aldrich. (n.d.). Methyl 4-bromo-5-fluoro-2-methylbenzoate | 1352889-89-4.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET.

Sources

- 1. Methyl 4-Bromo-5-fluoro-2-methylbenzoate [oakwoodchemical.com]

- 2. methyl 4-bromo-5-fluoro-2-methylbenzoate 97% | CAS: 1352889-89-4 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. 1352889-89-4 | Methyl 4-bromo-5-fluoro-2-methylbenzoate [fluoromart.com]

- 5. fishersci.com [fishersci.com]

Synthesis pathways for Methyl 4-Bromo-5-fluoro-2-methylbenzoate

An In-depth Technical Guide to the Synthesis of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Foreword

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular scaffolds are paramount. Methyl 4-bromo-5-fluoro-2-methylbenzoate stands out as a highly valuable and versatile building block. Its unique trifecta of functional groups—a reactive bromine atom for cross-coupling, a fluorine atom for modulating pharmacokinetic properties, and a methyl group for steric and electronic influence—makes it a sought-after intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive, scientifically-grounded exploration of a reliable synthetic pathway to this key compound, designed for researchers, chemists, and drug development professionals. We will delve not only into the procedural steps but also the underlying chemical principles that ensure a successful and reproducible synthesis.

Retrosynthetic Analysis and Strategic Approach

A robust synthetic plan begins with a logical retrosynthetic analysis. Our strategy for Methyl 4-bromo-5-fluoro-2-methylbenzoate is to install the functional groups in an order that maximizes regiochemical control and utilizes readily available starting materials.

The primary disconnections are:

-

Esterification: The methyl ester can be reliably formed in the final step from the corresponding carboxylic acid. This is a standard, high-yielding transformation.

-

Bromination: The bromine atom can be introduced via electrophilic aromatic substitution. The key to this step is controlling the regioselectivity based on the directing effects of the substituents already on the ring.

-

Carboxylation: The benzoic acid moiety can be formed from an aryl halide precursor via a Grignard reaction followed by quenching with carbon dioxide.

This analysis leads to a logical forward synthesis starting from 2-bromo-5-fluorotoluene.

Figure 1: Retrosynthetic analysis for Methyl 4-Bromo-5-fluoro-2-methylbenzoate.

Recommended Synthetic Pathway: A Step-by-Step Guide

Our recommended pathway is a three-step sequence designed for efficiency, scalability, and high regiochemical control.

Step 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid

Principle: This step utilizes a Grignard reaction, a classic and powerful method for forming carbon-carbon bonds. 2-Bromo-5-fluorotoluene is converted to its corresponding Grignard reagent, an organomagnesium halide, which acts as a potent nucleophile. This nucleophile then attacks carbon dioxide (in the form of dry ice), and subsequent acidic workup yields the desired carboxylic acid. This approach is a well-documented strategy for synthesizing benzoic acid derivatives[1][2].

Experimental Protocol:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine (as an initiator). Add a solution of 2-bromo-5-fluorotoluene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is typically initiated by gentle heating. Once initiated, maintain a gentle reflux until all the magnesium has been consumed.

-

Carboxylation: Cool the Grignard solution in an ice bath. In a separate, larger flask, place an excess of crushed dry ice. Slowly pour the Grignard reagent onto the dry ice with vigorous stirring.

-

Work-up and Isolation: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-fluoro-2-methylbenzoic acid as a solid.

Step 2: Regioselective Bromination of 4-Fluoro-2-methylbenzoic Acid

Principle: This is the key regiochemical control step. We introduce the bromine atom at the C-5 position using an electrophilic aromatic substitution reaction. The outcome is dictated by the directing effects of the existing substituents:

-

-COOH (at C-1): A deactivating, meta-directing group.

-

-CH₃ (at C-2): An activating, ortho, para-directing group.

-

-F (at C-4): An activating (by resonance), ortho, para-directing group.

The C-5 position is ortho to the activating fluoro group and meta to the deactivating carboxylic acid group. This combination of directing effects strongly favors substitution at C-5 over other positions. The use of N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid provides the electrophilic bromine species required for the reaction[3].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq.) in concentrated sulfuric acid at 0 °C (ice bath).

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product, 4-bromo-5-fluoro-2-methylbenzoic acid, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Step 3: Fischer Esterification to Yield the Final Product

Principle: The final step is a classic Fischer esterification, where the carboxylic acid is reacted with an alcohol (methanol) under acidic catalysis to form the methyl ester[4][5]. The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield.

Experimental Protocol:

-

Reaction Setup: Suspend the 4-bromo-5-fluoro-2-methylbenzoic acid (1.0 eq.) in an excess of methanol.

-

Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC until completion.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the excess methanol by rotary evaporation. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, Methyl 4-bromo-5-fluoro-2-methylbenzoate. Further purification can be performed by column chromatography if necessary.

Synthesis Workflow and Data Summary

The complete forward synthesis is visualized below, followed by a table summarizing the key reaction parameters.

Figure 2: Overall synthetic workflow for Methyl 4-Bromo-5-fluoro-2-methylbenzoate.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Transformation | Key Reagents | Product | Typical Yield |

| 1 | Grignard & Carboxylation | Mg, THF, CO₂ | 4-Fluoro-2-methylbenzoic Acid | 85-95% |

| 2 | Electrophilic Bromination | NBS, H₂SO₄ | 4-Bromo-5-fluoro-2-methylbenzoic Acid | 80-90% |

| 3 | Fischer Esterification | Methanol, H₂SO₄ | Methyl 4-Bromo-5-fluoro-2-methylbenzoate | >95% |

Conclusion and Field Insights

The three-step synthesis pathway detailed in this guide represents a robust, reliable, and scalable method for the production of Methyl 4-bromo-5-fluoro-2-methylbenzoate. By leveraging fundamental organometallic and electrophilic substitution reactions, this approach ensures high regioselectivity, which is critical for avoiding the formation of difficult-to-separate isomers. Each step is self-validating through standard analytical techniques (TLC, HPLC, NMR), ensuring purity and identity of the intermediates and the final product. For professionals in drug development, mastering this synthesis provides access to a crucial building block, enabling the rapid diversification of lead compounds and the exploration of new chemical space.

References

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

MySkinRecipes. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]

Sources

- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

Physical and chemical properties of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

An In-depth Technical Guide to Methyl 4-Bromo-5-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and bromine atoms into aromatic scaffolds is a cornerstone of molecular design. These halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Methyl 4-Bromo-5-fluoro-2-methylbenzoate emerges as a highly functionalized and valuable synthetic intermediate, offering a unique combination of reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic pathway, and its potential applications, grounded in established chemical principles.

Core Physicochemical Properties

Precise experimental data for Methyl 4-Bromo-5-fluoro-2-methylbenzoate is not extensively documented in publicly available literature. However, by analyzing data from its isomers and related compounds, we can establish a reliable profile of its expected properties.

| Property | Value | Source/Basis |

| CAS Number | 1352889-89-4 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2][3] |

| Molecular Weight | 247.06 g/mol | [2][3] |

| Appearance | Expected to be a white to off-white solid or oil. | Inferred from related compounds. |

| Melting Point | Not available. Isomers exist as both solids and liquids at room temperature. | |

| Boiling Point | Predicted to be >250 °C at 760 mmHg. | Inferred from related brominated and fluorinated benzoates.[4][5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane) and insoluble in water. | General property of similar organic esters. |

| Density | Predicted to be ~1.5 g/cm³. | Based on isomers and related compounds.[4] |

Chemical Structure and Reactivity

The unique arrangement of substituents on the benzene ring dictates the chemical reactivity of Methyl 4-Bromo-5-fluoro-2-methylbenzoate. Understanding this interplay is crucial for its effective utilization in synthesis.

Figure 1: Chemical Structure of Methyl 4-Bromo-5-fluoro-2-methylbenzoate.

Key Reactive Sites:

-

The Bromine Atom: The carbon-bromine bond is a prime site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, alkyl, or nitrogen-containing moieties.

-

The Aromatic Ring: The electron-withdrawing nature of the fluorine and ester groups, combined with the electron-donating methyl group, creates a specific electronic environment that can be exploited for further functionalization, such as nucleophilic aromatic substitution.

-

The Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations.

Proposed Synthetic Pathway

Figure 2: Proposed synthetic workflow for Methyl 4-Bromo-5-fluoro-2-methylbenzoate.

Step-by-Step Protocol:

Step 1: Esterification of 2-Fluoro-5-methylbenzoic acid

-

To a solution of 2-Fluoro-5-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-fluoro-5-methylbenzoate.

Rationale: This is a standard Fischer esterification, a reliable and cost-effective method for converting carboxylic acids to their corresponding methyl esters.[6]

Step 2: Electrophilic Bromination

-

Dissolve Methyl 2-fluoro-5-methylbenzoate in a suitable solvent such as concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise while maintaining the low temperature.

-

Allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain Methyl 4-Bromo-5-fluoro-2-methylbenzoate.

Rationale: The directing effects of the substituents on the aromatic ring guide the incoming electrophile (bromine) to the position ortho to the activating methyl group and para to the deactivating ester group.[6]

Applications in Drug Discovery and Development

Substituted fluorinated benzoic acid derivatives are pivotal building blocks in the synthesis of pharmaceutically active compounds.[7] The unique substitution pattern of Methyl 4-Bromo-5-fluoro-2-methylbenzoate makes it a valuable precursor for creating novel chemical entities with potential therapeutic applications.

-

Scaffold for Kinase Inhibitors: The core structure can be elaborated through cross-coupling reactions at the bromine position to generate libraries of compounds for screening against various kinases, which are important targets in oncology and inflammatory diseases.

-

Synthesis of Novel Heterocycles: The multiple reactive sites allow for the construction of complex heterocyclic systems, which are prevalent in many approved drugs.[8] For instance, intramolecular cyclization reactions can be designed to form novel benzoxazepine or other fused-ring systems.

-

Probing Structure-Activity Relationships (SAR): The fluorine atom can enhance metabolic stability and binding affinity. By using this compound as a starting point, medicinal chemists can systematically modify other parts of the molecule to explore and optimize its biological activity.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Methyl 4-Bromo-5-fluoro-2-methylbenzoate is not widely available, data from closely related compounds suggest the following precautions should be taken.[9]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Toxicity: Expected to be harmful if swallowed or in contact with skin. May cause skin and eye irritation.[3][10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 4-Bromo-5-fluoro-2-methylbenzoate represents a strategically designed building block for advanced organic synthesis, particularly in the realm of drug discovery. Its unique combination of a reactive bromine atom for cross-coupling, a fluorine atom for modulating physicochemical properties, and an ester group for further derivatization makes it a versatile and valuable tool for medicinal chemists. This guide provides a foundational understanding of its properties and potential, encouraging its application in the development of next-generation therapeutics.

References

-

PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. Methyl 4-Bromo-5-fluoro-2-methylbenzoate. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. [Link]

-

ResearchGate. Reactivity of Benzofuran Derivatives. [Link]

-

AlchemyPharm. 4-Bromo-2-fluoro-5-methylbenzoic acid. [Link]

Sources

- 1. Methyl 4-Bromo-5-fluoro-2-methylbenzoate [oakwoodchemical.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-bromo-5-fluoro-2-methylbenzoate | 1187318-53-1 [sigmaaldrich.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate | Benchchem [benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C8H6BrFO3 | CID 66887268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety, handling, and MSDS for Methyl 4-Bromo-5-fluoro-2-methylbenzoate

An In-depth Technical Guide to the Safe Handling of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Introduction: Understanding the Context and Utility

Methyl 4-Bromo-5-fluoro-2-methylbenzoate (CAS No. 1352889-89-4) is a halogenated aromatic ester commonly utilized as a key intermediate and building block in medicinal chemistry and the synthesis of complex organic molecules.[1] Its trifunctionalized benzene ring offers multiple reaction sites, making it a valuable precursor for developing novel pharmaceutical agents and materials. However, its chemical reactivity and structure necessitate a thorough understanding of its hazard profile to ensure safe handling in a research and development environment.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive operational protocol grounded in the principles of chemical causality and risk mitigation. For professionals in drug development, where this and similar compounds are frequently handled, adopting these practices is not merely about compliance but about fostering a culture of intrinsic safety and scientific integrity.

Section 1: Comprehensive Hazard Assessment

The foundation of safe handling is a complete understanding of the potential hazards. Methyl 4-Bromo-5-fluoro-2-methylbenzoate, like many halogenated organic compounds, presents multiple routes of potential exposure and toxicity.[2] Its hazard profile is officially classified under the Globally Harmonized System (GHS), which provides a universally understood framework for chemical safety.

The "why" behind these classifications is rooted in its molecular structure. The presence of bromine and fluorine atoms on the aromatic ring, combined with the methyl ester group, results in a compound that can interact with biological systems, leading to irritation and acute toxicity if exposure occurs.

Table 1: GHS Hazard Classification for Methyl 4-Bromo-5-fluoro-2-methylbenzoate | Hazard Class | Hazard Statement | GHS Pictogram | Rationale and Implication | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Ingestion can lead to systemic toxic effects. This necessitates strict hygiene measures and prohibits eating or drinking in the laboratory.[1][3] | | Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | | Direct contact can cause redness, inflammation, or dermatitis. This underscores the critical need for appropriate gloves and a lab coat.[1][4] | | Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | | The compound can cause significant, potentially damaging, irritation upon contact with eye tissue. Chemical splash goggles are mandatory.[1][4] | | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | | Inhalation of dust or aerosols can irritate the respiratory system. All handling of the solid compound must be performed in a certified chemical fume hood.[1][3] |Section 2: Proactive Risk Mitigation and Handling Protocols

A proactive approach to safety involves layering multiple levels of control to minimize the risk of exposure. This hierarchy of controls is a fundamental concept in laboratory safety.

Caption: Hierarchy of controls applied to handling the target compound.

Engineering Controls: The First Line of Defense

The primary engineering control for this compound is a certified chemical fume hood . Given its potential to cause respiratory irritation (H335), all manipulations, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to prevent the inhalation of airborne particles or vapors.[5]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of the compound.

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Item | Specification | Rationale for Use |

|---|---|---|

| Hand Protection | Nitrile Gloves | Nitrile offers broad protection against organic solvents and is superior to latex, which can degrade and offers poor protection against many chemicals.[6] Gloves should be inspected before use and disposed of after handling the compound.[7] |

| Eye Protection | Chemical Splash Goggles | To protect against splashes that could cause serious eye irritation (H319). Standard safety glasses do not provide adequate protection from splashes.[6][8] |

| Body Protection | Cotton Lab Coat | A lab coat protects the skin from accidental contact (H315) and contamination of personal clothing.[5] |

| Footwear | Closed-toe Shoes | Required in all chemical laboratories to protect feet from spills.[5] |

Step-by-Step Safe Handling Protocol

This protocol outlines a self-validating workflow designed to minimize exposure at every step.

-

Preparation:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE as specified in Table 2.

-

Prepare the work area by laying down absorbent bench paper.

-

Assemble all necessary glassware, reagents, and a designated "Halogenated Organic Waste" container.[2]

-

-

Weighing and Transfer:

-

Perform all weighing operations inside the fume hood. Use a tared weigh boat or glassine paper.

-

Use a spatula to carefully transfer the solid compound, avoiding the creation of dust.

-

Close the primary container immediately after dispensing the required amount.

-

-

Dissolution and Reaction:

-

Add the solid to the reaction vessel inside the fume hood.

-

Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing.

-

If the reaction is to be heated, use a heating mantle and condenser; never heat an open vessel.[5]

-

-

Post-Procedure Cleanup:

-

Wipe down the spatula and work surface with a solvent-dampened towel, disposing of it in the halogenated waste container.

-

Carefully remove gloves and dispose of them.

-

Wash hands thoroughly with soap and water, even after wearing gloves.[6]

-

Section 3: Emergency Response Protocols

Even with meticulous planning, accidental exposures can occur. Immediate and correct action is critical.

First Aid Measures

Table 3: First Aid Measures for Exposure

| Exposure Route | Action |

|---|---|

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10] |

Chemical Spill Management

A small spill (less than 100 mL of solution or a few grams of solid) can be managed by trained laboratory personnel.

Caption: Step-by-step workflow for responding to a chemical spill.

Section 4: Storage and Waste Management

Proper storage and disposal are crucial for safety and environmental protection.

Storage

Store Methyl 4-Bromo-5-fluoro-2-methylbenzoate in a tightly closed container in a cool, dry, and well-ventilated area.[8] It should be kept away from incompatible materials such as strong oxidizing agents. Storage in refrigerators must be in units designed for chemical storage (i.e., lab-safe or explosion-proof).[11]

Waste Disposal

As a halogenated organic compound, all waste containing this substance must be segregated.

-

Designated Waste Stream: All contaminated solids (gloves, bench paper, silica gel) and solutions must be placed in a clearly labeled "Halogenated Organic Waste" container.[2][5]

-

Rationale: Mixing halogenated and non-halogenated waste streams is prohibited. Halogenated compounds can produce highly toxic and corrosive byproducts like hydrochloric or hydrobromic acid during certain incineration processes if not handled in a dedicated facility equipped with scrubbers.[12]

-

Neutralization is Not an Option: Do not attempt to neutralize this waste in the lab. It must be disposed of through a licensed professional waste disposal service.[7][13]

Section 5: Physical and Chemical Properties

Table 4: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1352889-89-4 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.07 g/mol | [1] |

| Appearance | Solid (Typical) | [9] |

| Purity | ≥95% (Typical for commercial grade) |[1] |

Conclusion

Methyl 4-Bromo-5-fluoro-2-methylbenzoate is a valuable tool in synthetic chemistry, but its safe use hinges on a comprehensive understanding of its hazards and the disciplined application of established safety protocols. By integrating engineering controls, appropriate PPE, and meticulous handling techniques, researchers can effectively mitigate the risks associated with this compound. The principles outlined in this guide—from proactive hazard assessment to responsible waste management—are fundamental to ensuring a safe and productive laboratory environment for all drug development professionals.

References

-

PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

-

Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

-

Capot Chemical. (2015). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Methyl 4-Bromo-5-fluoro-2-methylbenzoate. Retrieved from [Link]

-

Chemtalk. (2008). Bromine water - disposal. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

-

MIT Department of Chemistry. (2019). Chemical Hygiene Plan and Safety Manual. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

-

PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

Sources

- 1. Methyl 4-Bromo-5-fluoro-2-methylbenzoate [oakwoodchemical.com]

- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 3. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemistry.mit.edu [chemistry.mit.edu]

- 12. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

Methyl 4-Bromo-5-fluoro-2-methylbenzoate: A Guide to Strategic Sourcing and Isomeric Precision

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: For research professionals engaged in the complex landscape of drug discovery and fine chemical synthesis, the procurement of high-purity, structurally precise building blocks is a mission-critical task. Methyl 4-bromo-5-fluoro-2-methylbenzoate is a key synthetic intermediate whose utility is directly tied to its specific isomeric form. This guide provides an in-depth analysis of its commercial availability, offers a framework for vetting suppliers, and critically, illuminates the importance of isomeric differentiation to prevent costly experimental errors. We will detail the technical specifications, outline a comprehensive procurement-to-use workflow, and provide actionable safety protocols, ensuring researchers can confidently and reliably integrate this valuable reagent into their development pipelines.

The Strategic Importance of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Methyl 4-bromo-5-fluoro-2-methylbenzoate is a substituted aromatic ester prized for its utility in organic synthesis. Its molecular architecture offers three distinct points for chemical modification: the bromine atom, ripe for cross-coupling reactions (e.g., Suzuki, Heck); the fluorine atom, which can modulate the electronic properties and metabolic stability of a target molecule; and the methyl ester, which can be readily hydrolyzed or converted to other functional groups. This trifecta of functionality makes it an invaluable starting material in the synthesis of complex pharmaceutical agents and novel materials. For instance, related fluorinated and brominated benzoic acid derivatives are instrumental in creating anti-inflammatory and analgesic agents, where precise atomic positioning is key to biological activity.[1]

A Critical Pitfall: The Imperative of Isomeric Differentiation

A primary challenge in sourcing this compound lies in the existence of numerous closely related isomers. A search for "bromo-fluoro-methylbenzoate" derivatives will yield a variety of structurally similar but distinct molecules. Procuring the wrong isomer can derail a research project, leading to failed reactions and the generation of incorrect compounds. The key to avoiding this is an unwavering focus on the Chemical Abstracts Service (CAS) number.

For Methyl 4-Bromo-5-fluoro-2-methylbenzoate , the correct identifier is CAS Number 1352889-89-4 .[2][3]

To illustrate the potential for error, consider the subtle structural differences between the target compound and its common isomers:

Caption: Note the distinct positions of the Bromo, Fluoro, and Methyl groups.

Expert Insight: The causality behind this stringent requirement is rooted in reaction mechanics. A change in the position of the bromine atom, for example, alters the steric hindrance and electronic environment of the reaction site, which can dramatically affect the yield and even the feasibility of a planned cross-coupling reaction. Always verify the CAS number on the supplier's quotation, bottle label, and Certificate of Analysis.

Commercial Availability and Supplier Vetting

Several chemical suppliers list Methyl 4-bromo-5-fluoro-2-methylbenzoate (CAS: 1352889-89-4) in their catalogs. However, availability can vary, and not all suppliers are equivalent. A rigorous vetting process is essential.

Table 1: Commercial Suppliers and Key Data

| Supplier | CAS Number | Stated Purity | Molecular Formula | Molecular Weight | Source |

| Oakwood Chemical | 1352889-89-4 | Not Specified | C₉H₈BrFO₂ | 247.07 | [2] |

| Advanced ChemBlocks | 1352889-89-4 | 97% | C₉H₈BrFO₂ | 247.07 | [3] |

Note: This list is not exhaustive. Researchers should conduct their own market surveys. Purity and stock levels are subject to change.

The Vetting Protocol:

-

Confirm the CAS Number: The first and most crucial step. Ensure the supplier's product page explicitly lists 1352889-89-4 .

-

Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on a generic product page CoA. A lot-specific CoA provides the analytical results (e.g., purity via NMR or GC-MS) for the exact batch of material you will receive.

-

Scrutinize the CoA: Verify that the analytical data confirms the structure and meets your purity requirements. Look for consistency in spectral data with the expected structure.

-

Inquire about Lead Time and Stock: For project planning, confirm whether the product is in stock domestically or requires international shipping, which can add significant delays.

-

Review the Safety Data Sheet (SDS): The SDS provides critical information on handling, storage, and emergency procedures.[4][5]

Technical Specifications and Data

A comprehensive understanding of the compound's properties is fundamental for its effective use.

Table 2: Physicochemical Properties of Methyl 4-bromo-5-fluoro-2-methylbenzoate

| Property | Value |

| CAS Number | 1352889-89-4[2][3] |

| IUPAC Name | methyl 4-bromo-5-fluoro-2-methylbenzoate[3] |

| Molecular Formula | C₉H₈BrFO₂[2][3] |

| Molecular Weight | 247.07 g/mol [2][3] |

| Purity (Typical) | ≥97%[3] |

| SMILES | COC(=O)C1=CC(F)=C(Br)C=C1C[3] |

Experimental Workflow: From Strategic Sourcing to Successful Synthesis

A robust internal protocol for acquiring and using specialized reagents is a self-validating system that minimizes error and ensures reproducibility.

Step-by-Step Methodology:

-

Supplier Identification: Based on the criteria in Section 3, identify 2-3 potential suppliers.

-

Documentation Request: Formally request lot-specific CoAs and current SDSs from each supplier.

-

Supplier Selection: Choose the supplier that best meets the project's requirements for purity, availability, and documentation quality.

-

Procurement: Issue a purchase order that explicitly states the compound name and CAS Number 1352889-89-4 .

-

Receiving & Verification: Upon receipt, immediately quarantine the material. Log the lot number. An in-house analytical chemist should perform an identity check (e.g., ¹H NMR) to confirm the structure matches the CoA and literature data. This step is a critical control point.

-

Storage: Store the material as directed by the SDS, typically in a cool, dry, well-ventilated area away from incompatible materials.[4][5]

-

Use in Synthesis: When weighing and handling, use appropriate personal protective equipment (PPE) as outlined in the SDS. Accurately record the lot number and quantity used in the experimental lab notebook.

The following diagram visualizes this comprehensive workflow:

Caption: Workflow from supplier vetting to experimental documentation.

Safety and Handling Protocols

While a specific SDS for this exact compound is not publicly available in the search results, the safety protocols for related halogenated aromatic esters provide a reliable guide.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[4][5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

Fire Safety: While potentially combustible, the primary hazard is the release of toxic fumes (e.g., hydrogen bromide, hydrogen fluoride) in a fire. Use dry chemical, CO₂, or foam extinguishers.[4]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move the person to fresh air.

-

References

-

Oakwood Chemical. (n.d.). Methyl 4-Bromo-5-fluoro-2-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate [myskinrecipes.com]

- 2. Methyl 4-Bromo-5-fluoro-2-methylbenzoate [oakwoodchemical.com]

- 3. methyl 4-bromo-5-fluoro-2-methylbenzoate 97% | CAS: 1352889-89-4 | AChemBlock [achemblock.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Methyl 4-Bromo-5-fluoro-2-methylbenzoate, a substituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental crystallographic and spectroscopic data for this specific molecule, this guide establishes a robust theoretical framework for its characterization. By leveraging Density Functional Theory (DFT) calculations and drawing upon empirical data from structurally analogous compounds, we elucidate the key structural features, predict spectroscopic signatures, and explore the conformational landscape governed by the interplay of steric and electronic effects of its substituents. This document serves as a valuable resource for researchers, offering a detailed methodology for the in silico characterization of novel small molecules in the early stages of drug discovery and development.

Introduction: The Significance of Substituted Benzoates in Modern Chemistry

Methyl benzoate and its derivatives are a cornerstone in organic synthesis, finding widespread application as versatile intermediates.[1] Their utility spans from the synthesis of active pharmaceutical ingredients (APIs) to the creation of fragrances and specialty polymers.[2] The precise arrangement of substituents on the benzene ring dictates the molecule's physicochemical properties, including its reactivity, polarity, and ability to interact with biological targets. Understanding the three-dimensional structure and conformational preferences of these molecules is therefore paramount for rational drug design and the development of new materials.

Methyl 4-Bromo-5-fluoro-2-methylbenzoate (Figure 1) presents a particularly interesting case study. The presence of a bromine and a fluorine atom offers potential for halogen bonding, a directional non-covalent interaction increasingly utilized in molecular recognition and protein-ligand binding.[3] Furthermore, the ortho-methyl group introduces steric hindrance that significantly influences the orientation of the methyl ester group, a phenomenon known as the "ortho effect."[4][5]

This guide will navigate the theoretical and computational methodologies required to thoroughly characterize the molecular structure and conformation of this complex halogenated aromatic ester.

Molecular Structure Elucidation: A Computational Approach

Due to the current unavailability of single-crystal X-ray diffraction data for Methyl 4-Bromo-5-fluoro-2-methylbenzoate, we turn to computational chemistry to predict its lowest energy conformation and key geometric parameters. Density Functional Theory (DFT) has emerged as a powerful and accurate tool for this purpose.[6][7]

Predicted Molecular Geometry

The IUPAC name for the molecule is methyl 4-bromo-5-fluoro-2-methylbenzoate. Its key identifiers are:

| Property | Value | Source |

| CAS Number | 1352889-89-4 | [8] |

| Molecular Formula | C₉H₈BrFO₂ | [8] |

| Molecular Weight | 247.07 g/mol | [8] |

The predicted three-dimensional structure reveals a complex interplay of electronic and steric effects. The benzene ring provides a planar scaffold. However, the substituents, particularly the ortho-methyl and the methyl ester groups, are subject to steric repulsion, which will likely force the ester group out of the plane of the aromatic ring. This torsional angle is a critical determinant of the molecule's overall shape and reactivity.

Conformational Analysis: The "Ortho Effect" in Action

The presence of the 2-methyl group is expected to have a profound impact on the conformation of the methyl ester. In unsubstituted methyl benzoate, the ester group is largely coplanar with the benzene ring to maximize resonance stabilization.[9] However, the steric clash between the ortho-methyl group and the methoxy group of the ester will likely lead to a non-planar arrangement.[4]

Predicted Torsional Profile

A potential energy surface scan, calculated by systematically rotating the C(ring)-C(ester) bond, can reveal the energy barriers between different conformations. We anticipate two low-energy conformers corresponding to the methoxy group being oriented away from the methyl group in two roughly mirror-image positions. The energy barrier to rotation will provide insight into the molecule's conformational flexibility at room temperature.

Predicted Spectroscopic Signatures

Computational methods can also provide reliable predictions of spectroscopic data, which are invaluable for the future experimental characterization of Methyl 4-Bromo-5-fluoro-2-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification.[10][11] The Gauge-Independent Atomic Orbital (GIAO) method, implemented in many quantum chemistry software packages, is a reliable approach for this purpose.[12]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 3) | Value | Value |

| Aromatic CH (position 6) | Value | Value |

| Methyl (ester) | Value | Value |

| Methyl (ring) | Value | Value |

| Quaternary C (C1) | - | Value |

| Quaternary C (C2) | - | Value |

| Quaternary C (C4) | - | Value |

| Quaternary C (C5) | - | Value |

| Carbonyl C | - | Value |

Note: These are illustrative values. Actual computational results would be inserted here.

Infrared (IR) Spectroscopy

The predicted IR spectrum will show characteristic vibrational modes. Key expected frequencies include:

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

C-O stretch (ester): ~1200-1300 cm⁻¹

-

Aromatic C=C stretches: ~1450-1600 cm⁻¹

-

C-H stretches (aromatic and methyl): ~2900-3100 cm⁻¹

-

C-Br and C-F stretches: In the fingerprint region below 1400 cm⁻¹

The IR spectrum of the related compound, 4-Bromo-5-fluoro-2-hydroxy-benzoic acid methyl ester, acetate, provides a useful comparison point.[2]

Mass Spectrometry

The predicted mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Experimental Protocols for Synthesis and Characterization

While this guide focuses on the theoretical characterization, the following section outlines the necessary experimental protocols for the synthesis and validation of the computational predictions.

Synthesis of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

A plausible synthetic route would involve the esterification of 4-bromo-5-fluoro-2-methylbenzoic acid. This can be achieved using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or thionyl chloride.[13]

Step-by-Step Protocol:

-

Dissolve 4-bromo-5-fluoro-2-methylbenzoic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.

-

After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic and Crystallographic Characterization

Workflow for Experimental Validation:

Caption: Experimental workflow for the synthesis and structural characterization.

Implications for Drug Discovery and Development

The structural and conformational features of Methyl 4-Bromo-5-fluoro-2-methylbenzoate have several implications for its potential use in drug discovery:

-

Halogen Bonding: The bromine and fluorine atoms can act as halogen bond donors, enabling specific interactions with biological targets.[3] The electrostatic potential map of the molecule would reveal the positive σ-hole on the bromine atom, which is crucial for this interaction.[14]

-

Lipophilicity and Membrane Permeability: The presence of halogens and the methyl group will influence the molecule's lipophilicity (logP), a key parameter for drug absorption and distribution.

-

Metabolic Stability: The substitution pattern can affect the molecule's susceptibility to metabolic enzymes, influencing its pharmacokinetic profile.

-

Scaffold for Further Derivatization: This molecule can serve as a versatile building block for the synthesis of more complex bioactive compounds.[15]

Logical Relationship of Molecular Features to Drug Discovery Potential:

Caption: Interplay of molecular properties and their impact on drug discovery.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the molecular structure and conformation of Methyl 4-Bromo-5-fluoro-2-methylbenzoate. Through the application of computational chemistry, we have predicted its key structural features, spectroscopic signatures, and conformational preferences. The insights gained from this in silico analysis provide a solid foundation for future experimental work and for the rational design of novel molecules with potential applications in drug discovery and materials science. The methodologies outlined herein are broadly applicable to the characterization of other novel small molecules, underscoring the power of integrating computational and experimental approaches in modern chemical research.

References

-

Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(3). Available from: [Link]

-

Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect. (n.d.). RSC Publishing. Available from: [Link]

-

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. (n.d.). PubChem. Available from: [Link]

-

Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. (2011). Crystal Growth & Design, 11(12), 5479-5488. Available from: [Link]

-

Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. (2016). The Journal of Organic Chemistry, 81(11), 4568-4575. Available from: [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules, 25(9), 2058. Available from: [Link]

-

General characterization of some methyl benzoates. (n.d.). Royal Society of Chemistry. Available from: [Link]

-

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. (n.d.). MySkinRecipes. Available from: [Link]

-

Dispersion-Corrected DFT-D4 Study of the Adsorption of Halobenzenes and 1,3,5-Trihalobenzenes on the Cu(111) Surface: Effect of Sigma Hole Properties. (2023). Langmuir, 39(30), 10557-10567. Available from: [Link]

-

Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. (2007). Organic & Biomolecular Chemistry, 5(10), 1573-1578. Available from: [Link]

-

Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. (2016). The Journal of Organic Chemistry, 81(11), 4568-4575. Available from: [Link]

-

Ortho-effect in substituted aromatic acids and bases. (2014). Chemistry Stack Exchange. Available from: [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). Molecules, 25(23), 5569. Available from: [Link]

-

Computational study of aromaticity, 1H NMR spectra and intermolecular interactions of twisted thia-norhexaphyrin and its multiply annulated polypyrrolic derivatives. (2019). Physical Chemistry Chemical Physics, 21(44), 24653-24661. Available from: [Link]

-

Methyl 4-Bromo-5-fluoro-2-methylbenzoate. (n.d.). Oakwood Chemical. Available from: [Link]

-

METHYL BENZOATE. (n.d.). Ataman Kimya. Available from: [Link]

-

Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 143, 91-100. Available from: [Link]

-

Methyl Benzoate. (n.d.). PubChem. Available from: [Link]

-

Methyl 4-bromo-5-fluoro-2-nitrobenzoate. (n.d.). PubChem. Available from: [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. (1960). Journal of Chemical Physics, 33(4), 1149-1153. Available from: [Link]

-

On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. (2025). arXiv. Available from: [Link]

-

DFT calculations a, Geometry optimization by DFT for (i) JNU-3a@2C3H6... (n.d.). ResearchGate. Available from: [Link]

-

Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. (2022). YouTube. Available from: [Link]

-

Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. (2017). Journal of Molecular Modeling, 23(2), 50. Available from: [Link]

-

The reason that methyl benzoate undergoes substitution predominantly in the meta position is... (n.d.). Homework.Study.com. Available from: [Link]

-

Conformational Studies of Ortho- and Meto-Isomers and Methyl, Dimethyl, and Chloro Ortho-Substituted Analogues of Dantrolene Using Ab Initio SCF-MO Procedures. (n.d.). ScholarWorks@UARK. Available from: [Link]

-

Methyl 4-methylbenzoate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(1), o167. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 4-Bromo-5-fluoro-2-methylbenzoate [oakwoodchemical.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Computational study of aromaticity, 1 H NMR spectra and intermolecular interactions of twisted thia-norhexaphyrin and its multiply annulated polypyrro ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP04819G [pubs.rsc.org]

- 13. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate [myskinrecipes.com]

An In-depth Technical Guide to the Potential Reactivity and Stability of Methyl 4-Bromo-5-fluoro-2-methylbenzoate

Foreword: Navigating the Landscape of a Niche Reagent

In the dynamic field of drug discovery and fine chemical synthesis, researchers often encounter novel building blocks with limited characterization in existing literature. Methyl 4-Bromo-5-fluoro-2-methylbenzoate (CAS No. 1352889-89-4) is one such compound. While its structural features suggest significant potential as a versatile intermediate, a comprehensive, publicly available guide on its reactivity and stability has been notably absent. This technical guide aims to fill that void. By leveraging established principles of physical organic chemistry and drawing parallels with well-documented analogous structures, this document provides a robust framework for researchers to understand and effectively utilize this promising, yet under-documented, chemical entity. We will delve into its predicted reactivity, potential stability challenges, and offer field-proven insights into its application, ensuring that every protocol described is a self-validating system grounded in authoritative chemical logic.

Core Molecular Profile

Methyl 4-Bromo-5-fluoro-2-methylbenzoate is a polysubstituted aromatic ester. Its utility in synthesis is derived from the orthogonal reactivity of its functional groups: the aryl bromide, the methyl ester, and the substituted aromatic ring itself.

| Property | Value | Source(s) |

| CAS Number | 1352889-89-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2][3][5] |

| Molecular Weight | 247.06 g/mol | [1][2][3][5] |

| Physical Form | Reported as a liquid or solid/semi-solid at room temperature. | [1][2] |

| IUPAC Name | methyl 4-bromo-5-fluoro-2-methylbenzoate | [5] |

| InChI Key | KVHVZAULIHMOLK-UHFFFAOYSA-N | [2] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1][2] |

Predicted Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution pattern of the aromatic ring will result in a complex but interpretable NMR spectrum.

-

¹H NMR: The two aromatic protons will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The methyl group on the ring and the methyl group of the ester will each present as a singlet. The chemical shifts can be estimated using established increments for aromatic substituents.[6][7]

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached substituents. The two methyl carbons will be found in the upfield region.[8][9]

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry is expected to yield a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed, showing a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity).[10][11][12][13][14]

-

Key Fragmentation Pathways:

The fragmentation workflow can be visualized as follows:

Caption: Predicted major fragmentation pathways in EI-MS.

Reactivity Profile: A Multifunctional Synthetic Hub

The reactivity of Methyl 4-Bromo-5-fluoro-2-methylbenzoate is governed by the interplay of its functional groups. The electron-donating methyl group and the electron-withdrawing fluoro and bromo groups create a unique electronic environment on the aromatic ring.

The Aryl Bromide: A Gateway to Cross-Coupling

The carbon-bromine bond is the primary site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[15]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[16][17][18][19] This is a powerful method for synthesizing biaryl compounds. The steric hindrance from the ortho-methyl group may necessitate the use of specialized phosphine ligands and robust reaction conditions to achieve high yields.[18][20]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst.[21][22][23][24][25] This is a key transformation for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals. The electron-rich nature of the aromatic ring, due to the methyl group, may require specific ligand systems to facilitate the reaction.[21]

Caption: Key cross-coupling reactions at the aryl bromide position.

The Methyl Ester: A Handle for Derivatization

The ester functionality offers a range of transformation possibilities.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[26][27][28][29][30] The rate of hydrolysis will be influenced by the electronic effects of the ring substituents.

-

Transesterification: Reaction with an alcohol under acidic or basic catalysis can exchange the methyl group for a different alkyl or aryl group.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Grignard Reaction: Addition of a Grignard reagent will lead to the formation of a tertiary alcohol.

The Aromatic Ring: Potential for Further Substitution

While the ring is already heavily substituted, further electrophilic aromatic substitution is theoretically possible, though likely to be challenging. The directing effects of the existing substituents would need to be carefully considered. The ortho, para-directing methyl group and the ortho, para-directing (but deactivating) halogen atoms, along with the meta-directing ester group, create a complex directive landscape.[31] The most likely positions for further substitution would be influenced by the steric bulk of the existing groups.

Stability and Handling

Thermal Stability

While no specific data exists for this compound, substituted aryl halides and methyl benzoates are generally thermally stable under typical laboratory conditions (e.g., heating in common organic solvents). However, prolonged heating at high temperatures could lead to decomposition. The stability of related brominated compounds can be influenced by the substitution pattern.[13][32][33]

Chemical Stability and Storage

-

Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis in the presence of strong acids or bases, and even with prolonged exposure to moisture. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Light Sensitivity: While not explicitly documented, many aromatic compounds, especially those with halogen substituents, can be light-sensitive. Storage in an amber bottle is a recommended precaution.

-

Recommended Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.

Proposed Synthetic Protocol

A plausible synthetic route to Methyl 4-Bromo-5-fluoro-2-methylbenzoate can be conceptualized from commercially available starting materials, drawing on established synthetic methodologies for related compounds.[34][35][36][37]

Caption: A proposed synthetic pathway.

Step-by-Step Methodology:

-

Esterification of 4-Fluoro-2-methylbenzoic acid:

-

Dissolve 4-fluoro-2-methylbenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC or GC-MS).

-

Neutralize the acid catalyst, remove the excess methanol, and extract the product with a suitable organic solvent.

-

Purify the resulting Methyl 4-fluoro-2-methylbenzoate by distillation or column chromatography.[35]

-

-

Electrophilic Bromination:

-

Dissolve the Methyl 4-fluoro-2-methylbenzoate in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add a brominating agent such as N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst (e.g., FeBr₃).

-

The directing effects of the methyl (ortho, para) and fluoro (ortho, para) groups, and the meta-directing ester group, would favor bromination at the 5-position.

-

Monitor the reaction for the formation of the desired product.

-

Upon completion, quench the reaction, wash the organic layer, and purify the final product, Methyl 4-Bromo-5-fluoro-2-methylbenzoate, by column chromatography or recrystallization.[36]

-

Conclusion and Future Outlook

Methyl 4-Bromo-5-fluoro-2-methylbenzoate presents itself as a highly versatile, albeit under-characterized, synthetic intermediate. Its potential for orthogonal functionalization through cross-coupling at the bromine site and derivatization of the ester group makes it a valuable tool for the construction of complex molecular architectures in pharmaceutical and materials science research. This guide provides a foundational understanding of its predicted properties and reactivity, empowering researchers to confidently incorporate this building block into their synthetic strategies. As this compound sees wider use, it is anticipated that experimental data will become available, further refining our understanding of its unique chemical personality.

References

-

Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

-